molecular formula C40H39K3N2O14S4 B611061 Sulfo-Cyanine5.5 carboxylic acid CAS No. 2183440-68-6

Sulfo-Cyanine5.5 carboxylic acid

Cat. No.: B611061
CAS No.: 2183440-68-6
M. Wt: 1017.29
InChI Key: MMQQUABRDYPOFX-UHFFFAOYSA-K
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Description

Sulfo-Cyanine5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It is a member of the cyanine dye family, known for their high extinction coefficients and low dependence of fluorescence on pH. This compound is characterized by its four sulfo groups, which confer a negative charge at neutral pH and high hydrophilicity . It is commonly used in various fluorescence-based biochemical analyses due to its stability and photostability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine5.5 carboxylic acid typically involves the reaction of a cyanine dye precursor with sulfonating agents to introduce sulfo groups. The carboxylic acid functionality is introduced through subsequent reactions with carboxylating agents. The reaction conditions often require controlled temperatures and pH to ensure the stability of the dye and the efficiency of the sulfonation and carboxylation processes .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in batch or continuous flow reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) and crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine5.5 carboxylic acid primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in conjugation reactions with biomolecules, such as proteins and peptides, through its carboxylic acid group .

Common Reagents and Conditions

Major Products

The major products of these reactions are conjugated biomolecules, such as labeled proteins and peptides, which retain the fluorescent properties of the dye .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sulfo-Cyanine5.5 carboxylic acid involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property is due to the electronic transitions within the cyanine dye structure. The dye interacts with molecular targets through its carboxylic acid group, enabling it to form stable conjugates with biomolecules .

Comparison with Similar Compounds

Sulfo-Cyanine5.5 carboxylic acid is similar to other cyanine dyes, such as Sulfo-Cyanine3 and Sulfo-Cyanine7. it is unique due to its far-red emission, which allows for deeper tissue penetration and reduced background fluorescence in biological applications . Other similar compounds include:

This compound stands out due to its balance of high hydrophilicity, stability, and optimal emission properties for various scientific applications.

Properties

IUPAC Name

tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQQUABRDYPOFX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39K3N2O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1017.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfo-Cyanine5.5 carboxylic acid
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Sulfo-Cyanine5.5 carboxylic acid
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Sulfo-Cyanine5.5 carboxylic acid
Reactant of Route 4
Sulfo-Cyanine5.5 carboxylic acid
Reactant of Route 5
Sulfo-Cyanine5.5 carboxylic acid
Reactant of Route 6
Sulfo-Cyanine5.5 carboxylic acid

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